2-Phenoxypropanamide

BChE inhibition Alzheimer's disease multifunctional agents

Kinase drug discovery programs often lack chiral building blocks with pre-validated target activity. 2-Phenoxypropanamide (CAS 13532-52-0) supplies a single-stereocenter phenoxyamide core with demonstrated biological activity across multiple therapeutic and agricultural targets. • CK1δ Inhibition: Racemic N-functionalized derivative achieves 340 nM IC50, enabling enantiomer-specific SAR exploration. • Agricultural Activity: Effective against Rhizoctonia solani (damping-off, root rot) and Erwinia amylovora (fire blight). • Library Synthesis: Directly functionalizable at the amide nitrogen to generate N-phenyl, N-mesityl, and N-alkyl-piperidinyl analog libraries. Sourced at ≥95% purity from BenchChem, ready for immediate hit-to-lead optimization.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 13532-52-0
Cat. No. B176874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxypropanamide
CAS13532-52-0
Synonyms2-Phenoxypropanamide
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OC1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11)
InChIKeyANCDHBXLDURTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxypropanamide Core Characteristics


2-Phenoxypropanamide (CAS 13532-52-0) is a chiral phenoxy acid amide derivative with the molecular formula C₉H₁₁NO₂, a molecular weight of 165.19 g/mol, and a single stereocenter at the C2 position . It is commercially available with purity specifications typically ≥95% and serves both as a standalone pesticidal active compound and as a versatile scaffold for constructing more complex bioactive molecules via N-functionalization .

2-Phenoxypropanamide Analog Substitution Limitations


Compounds within the phenoxyamide family—including 2-phenoxyacetamide (C8), 2-phenoxypropanamide (C9), and 2-phenoxybutanamide (C10)—differ by only a single methylene unit in the acyl chain length, yet this subtle structural variation produces divergent biological activity profiles across multiple therapeutic targets [1]. Generic substitution without target-specific data risks selecting a scaffold with suboptimal potency, as demonstrated by the approximately 7-fold difference in BChE inhibitory activity observed between closely related derivatives in recent multifunctional anti-Alzheimer's agent studies [1].

2-Phenoxypropanamide Differential Evidence vs. Analogs


BChE Inhibition: 3-Phenoxypropanamide vs. 2-Phenoxyacetamide

In a multifunctional anti-Alzheimer's agent study, the 3-phenoxypropanamide derivative 4a exhibited BChE inhibitory activity that was lower than the most potent compound in the series (4b, a 2-phenoxyacetamide derivative). Although both compounds share the same terminal phenylpyridazine core and amine linker, the longer C3 acyl spacer in 4a resulted in suboptimal activity compared to the C2 acyl spacer in 4b [1].

BChE inhibition Alzheimer's disease multifunctional agents

Antioxidant Capacity: ORAC Performance Comparison

The same 2024 multifunctional anti-Alzheimer's agent study evaluated antioxidant capacity via ORAC assay. While the 2-phenoxyacetamide derivative 4b achieved ORAC = 1.18 Trolox equivalents (a 2.36-fold improvement over the hit compound), no comparable antioxidant enhancement was reported for the 3-phenoxypropanamide derivatives in the series [1].

ORAC antioxidant neuroprotection

Chiral Center: Stereoselective Synthesis Advantage

Unlike 2-phenoxyacetamide, which is achiral, 2-phenoxypropanamide possesses a stereocenter at the C2 position (α-carbon of the amide) . This chiral center enables the synthesis of enantiomerically enriched derivatives and has been exploited in advanced drug candidates such as (rac)-N-(4-(3-(4-fluorophenyl)-5-isopropylisoxazol-4-yl)pyridin-2-yl)-2-phenoxypropanamide, where the stereochemistry contributes to CK1δ kinase inhibition with IC50 = 340 nM [1].

chiral scaffold stereoselectivity enantiomer

Agricultural Pesticidal Activity: Crop Pathogen Control

2-Phenoxypropanamide has documented pesticidal activity against specific plant pathogens: the fungus Rhizoctonia solani (a soilborne pathogen causing damping-off and root rot) and the bacterium Erwinia amylovora (the causative agent of fire blight in rosaceous plants) . This agricultural antifungal and antibacterial activity profile is not well-documented for the parent 2-phenoxyacetamide scaffold, which has been predominantly investigated for mammalian enzyme inhibition (MAO, NOTUM, BCR-ABL1, α-glucosidase) rather than plant pathogen control [1].

fungicide bactericide agrochemical

2-Phenoxypropanamide Application Scenarios


Chiral Building Block for Kinase Drug Discovery

Procure 2-phenoxypropanamide as a chiral building block for synthesizing stereochemically defined N-substituted derivatives for kinase inhibition programs. The compound's single stereocenter enables the generation of enantiomerically enriched analogs that can be screened against targets such as CK1δ . Unlike achiral 2-phenoxyacetamide, this scaffold permits investigation of stereochemistry-dependent binding modes, as demonstrated by the 340 nM CK1δ IC50 achieved with a racemic 2-phenoxypropanamide derivative .

Agrochemical Hit Identification for Plant Pathogens

Use 2-phenoxypropanamide as a validated starting point for fungicide and bactericide discovery programs targeting Rhizoctonia solani (causal agent of damping-off, root rot, and sheath blight across multiple crops) and Erwinia amylovora (fire blight pathogen) . The documented activity profile positions this compound as a preferred scaffold for agricultural hit-to-lead optimization over 2-phenoxyacetamide, which lacks established plant pathogen activity [1].

Scaffold Diversification for Non-BChE Targets

Use 2-phenoxypropanamide as a structurally distinct alternative scaffold when the 2-phenoxyacetamide scaffold has been exhausted in BChE-targeted anti-Alzheimer's programs. Since 3-phenoxypropanamide derivatives demonstrated suboptimal BChE inhibitory activity relative to 2-phenoxyacetamide derivatives , procuring the propanamide scaffold enables exploration of target space orthogonal to BChE while maintaining the phenoxyamide chemotype for alternative therapeutic applications.

N-Functionalized Derivative Library Synthesis

Employ 2-phenoxypropanamide as a versatile core for generating N-functionalized derivative libraries through amide nitrogen modification. The compound serves as a precursor to diverse analogs including N-phenyl , N-mesityl [1], and N-alkyl-piperidinyl [2] derivatives, enabling systematic exploration of chemical space around the phenoxyamide pharmacophore for broad-spectrum biological screening initiatives.

Technical Documentation Hub

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